molecular formula C13H12FN5O B2507820 (5-Fluoropyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone CAS No. 2034223-48-6

(5-Fluoropyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

Cat. No. B2507820
CAS RN: 2034223-48-6
M. Wt: 273.271
InChI Key: YLCAMEJVOQQJPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluoro-substituted pyridine derivatives has been a subject of interest due to their potential applications in medical imaging and pharmacology. In the first study, the synthesis of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine is reported, which is a potent ligand for nicotinic acetylcholine receptors (nAChRs). The compound was radiolabeled with fluorine-18 ([18F]FK-K222) using a nucleophilic aromatic substitution reaction. The synthesis involved heating in DMSO at 150°C or microwave activation, yielding the fluoro compound with high specific radioactivity suitable for positron emission tomography (PET) experiments .

In the second study, the synthesis of 5-fluoro-3-[3-[4-(2-[14C]-5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride is described. The process began with the coupling of [14C] formamidine acetate with dimethylmethoxymalonate, followed by a series of reactions including the use of phosphorous oxychloride and catalytic reduction to produce the title compound as a dihydrochloride .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized by the presence of a fluoropyridine moiety, which is crucial for their binding affinity to biological targets. In the first compound, the 2-fluoro-3-pyridyl ether structure is a key feature that contributes to its subnanomolar affinity for the α4β2 subtype of nAChRs. The azetidinyl group and the methoxy group are also significant for the ligand's pharmacological profile .

The second compound features a 5-fluoro-3-indolyl moiety coupled with a pyrimidinyl-piperazinylpropyl side chain. The presence of the fluorine atom and the methoxy group on the pyrimidine ring, along with the piperazine and indole groups, are likely to influence the compound's chemical behavior and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typical of organic synthesis, including nucleophilic aromatic substitution, coupling reactions, and catalytic reduction. The use of labeled isotopes, such as fluorine-18 and carbon-14, indicates that these compounds are designed for tracing and imaging purposes in biological systems. The reactions are carefully designed to introduce the radioactive isotopes at specific positions in the molecules without altering their biological activity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of these compounds are not detailed in the provided data, we can infer that the introduction of fluorine atoms likely increases the lipophilicity of the molecules, which can enhance their ability to cross biological membranes. The radiolabeling with fluorine-18 and carbon-14 suggests that these compounds are intended for use in imaging studies, where their physical properties must be compatible with the requirements of the imaging techniques, such as PET .

The stability of these compounds under physiological conditions, their solubility in biological fluids, and their affinity for the intended biological targets are critical properties that would have been assessed during the development of these ligands. The high specific radioactivity reported for the first compound indicates that it can be used at very low concentrations, minimizing potential toxicity while still providing a clear signal for imaging .

Scientific Research Applications

Antimicrobial and Antitubercular Activities

Research has demonstrated that analogues related to this compound exhibit significant antimicrobial and antitubercular activities. A study by Chandrashekaraiah et al. (2014) synthesized a series of pyrimidine-azetidinone analogues showing promising results against bacterial, fungal strains, and Mycobacterium tuberculosis, indicating potential for developing new antibacterial and antituberculosis drugs (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).

Anticancer Activity

Another facet of research focuses on the compound's application in cancer treatment. Although not directly linked to the exact chemical name provided, related compounds have been studied for their role in preventing and treating osteoporosis by acting as potent antagonists of the αvβ3 receptor, with implications for cancer metastasis and tumor-induced bone disease (Coleman et al., 2004).

Synthesis and Evaluation of Derivatives for Antimicrobial Activity

Vlasov et al. (2018) developed 3-(4-arylthieno[2,3-d]pyrimidin-2-yl)-2H-chromen-2-ones demonstrating higher antimicrobial activity against Staphylococcus aureus compared to streptomycin, highlighting the compound's potential in creating effective antimicrobial agents (Vlasov, Kovalenko, Shynkarenko, Krolenko, & Vlasov, 2018).

Potential in Neurodegenerative and Neuropsychiatric Diseases

A diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones was designed and synthesized for inhibiting phosphodiesterase 1 (PDE1), identifying a clinical candidate for the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease. This research suggests a potential application of related compounds in addressing neurodegenerative and neuropsychiatric conditions (Li et al., 2016).

Mechanism of Action

properties

IUPAC Name

(5-fluoropyridin-3-yl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN5O/c14-10-4-9(5-15-6-10)12(20)19-7-11(8-19)18-13-16-2-1-3-17-13/h1-6,11H,7-8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCAMEJVOQQJPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CN=C2)F)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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